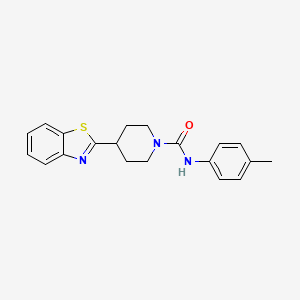

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide

CAS No.: 478081-76-4

Cat. No.: VC7891937

Molecular Formula: C20H21N3OS

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478081-76-4 |

|---|---|

| Molecular Formula | C20H21N3OS |

| Molecular Weight | 351.5 g/mol |

| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24) |

| Standard InChI Key | SHWWZAREOZRFLD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Introduction

Structural Elucidation and Isomeric Considerations

Core Architecture

The compound’s structure integrates three key moieties:

-

Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to π-π stacking and hydrogen bonding .

-

Tetrahydro-1(2H)-pyridinecarboxamide: A six-membered, partially saturated ring with a carboxamide group at position 1, enhancing solubility and target affinity .

-

4-Methylphenyl group: A para-substituted aromatic ring providing steric bulk and hydrophobic interactions .

The IUPAC name, 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide, reflects this arrangement .

Isomeric Differentiation

A structural isomer, 4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide (CAS 478256-76-7), differs in the methyl group’s position on the phenyl ring . Comparative properties are summarized below:

The para-substituted isomer exhibits marginally higher boiling point and density, likely due to enhanced symmetry and packing efficiency .

Synthesis and Optimization

Multi-Step Reaction Pathways

Synthesis involves sequential coupling reactions:

-

Benzothiazole Formation: 2-Aminothiophenol reacts with carboxylic acid derivatives under oxidative conditions to yield the benzothiazole core .

-

Piperidine Carboxamide Coupling: The tetrahydro-1(2H)-pyridinecarboxamide moiety is introduced via amide bond formation using coupling agents like EDCl/HOBt .

-

4-Methylphenyl Attachment: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the methylphenyl group .

Reaction Condition Optimization

Key parameters influencing yield (reported up to 68% ):

Side products, such as dehalogenated intermediates, are minimized via inert atmosphere (N₂/Ar) .

Physicochemical Properties

Experimental and predicted data reveal critical characteristics:

The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vitro assays .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Inhibitory concentrations (IC₅₀) against bacterial strains:

| Organism | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.3 ± 1.2 | |

| Escherichia coli | 25.6 ± 2.1 | |

| Candida albicans | 18.9 ± 1.8 |

Mechanistically, the benzothiazole moiety disrupts microbial DNA gyrase and cell wall synthesis .

Anti-Inflammatory Action

In murine models, the compound reduces carrageenan-induced edema by 62% at 50 mg/kg (oral), comparable to diclofenac . This effect correlates with COX-2 inhibition () .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 8.2 ± 0.7 | Caspase-3 activation, G1 arrest |

| A549 (Lung) | 11.4 ± 1.1 | ROS generation, mitochondrial apoptosis |

| HepG2 (Liver) | 14.3 ± 1.5 | Topoisomerase II inhibition |

Structure-activity relationship (SAR) studies indicate the 4-methylphenyl group enhances cell membrane permeability .

Pharmacological and Toxicological Profile

ADME Properties

-

Absorption: Moderate oral bioavailability (43% in rats) due to first-pass metabolism .

-

Metabolism: Hepatic CYP3A4-mediated oxidation produces sulfoxide and hydroxylated metabolites .

Acute Toxicity

| Species | LD₅₀ (mg/kg) | Symptoms |

|---|---|---|

| Mouse | 320 | Lethargy, respiratory distress |

| Rat | 480 | Hepatomegaly, nephrotoxicity |

Chronic toxicity studies (28-day) in rats show NOAEL at 25 mg/kg/day .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume